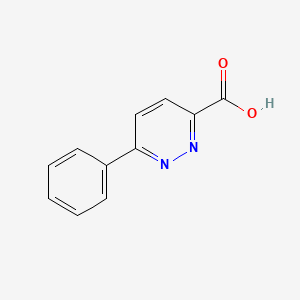

6-Phenylpyridazine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEYTABSZVILNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738986 | |

| Record name | 6-Phenylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103985-11-1 | |

| Record name | 6-Phenylpyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylpyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Phenylpyridazine 3 Carboxylic Acid and Its Analogs

Strategies for Core Pyridazine (B1198779) Ring Synthesis

The construction of the pyridazine ring is a critical step in the synthesis of 6-phenylpyridazine-3-carboxylic acid and its analogs. Contemporary approaches are moving towards more sustainable and efficient methods.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Microwave-assisted synthesis has emerged as a significant tool in this regard, often leading to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com

Microwave irradiation has been successfully employed in the synthesis of various pyridazine derivatives. For example, a microwave-assisted, solvent-free synthesis of 3,4,6-triarylpyridazines has been developed using a solid-supported catalyst, resulting in high yields in a matter of minutes. nih.govmdpi.com While this specific method yields a different substitution pattern, it underscores the potential of microwave technology in pyridazine synthesis. The application of microwave energy could potentially be adapted to the cyclization reactions leading to the this compound core, thereby offering a more environmentally friendly alternative to conventional heating methods.

Functionalization at the Carboxylic Acid Moiety

Once the this compound core is obtained, the carboxylic acid group provides a versatile handle for further structural modifications, most commonly through esterification.

Esterification Reactions

Esterification of the carboxylic acid group is a fundamental transformation for creating analogs with potentially altered biological activities or physicochemical properties.

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

While specific experimental protocols for the Fischer esterification of this compound are not abundantly detailed in the cited literature, the general principles are applicable. A typical procedure would involve refluxing a solution of this compound in an excess of the desired alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the excess alcohol is removed, and the ester is isolated and purified. For the esterification of pyridine carboxylic acids, a related class of compounds, it has been noted that the reaction can be catalyzed by the strong acid salt of the corresponding ester itself. google.com

Table 1: General Conditions for Fischer Esterification

| Parameter | Typical Condition |

| Carboxylic Acid | This compound |

| Alcohol | Methanol, Ethanol, etc. (often used as solvent) |

| Catalyst | Concentrated H₂SO₄, HCl, p-TsOH |

| Temperature | Reflux |

| Reaction Time | Varies (monitored by TLC) |

| Work-up | Neutralization, extraction, and purification |

The mechanism of the Fischer esterification is a well-established, multi-step process involving nucleophilic acyl substitution. masterorganicchemistry.comresearchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The subsequent steps involve:

Nucleophilic Attack: The alcohol molecule attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl double bond and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amide Bond Formation

The carboxylic acid group at the 3-position of the pyridazine ring is a versatile handle for further chemical modification, most notably for the formation of amide bonds. This transformation is crucial for creating a diverse library of compounds for various applications, including medicinal chemistry. Two primary strategies for this conversion are carbodiimide-mediated coupling and the use of acyl chloride intermediates.

Carbodiimide-mediated coupling is a widely used method for forming amide bonds directly from carboxylic acids and amines under mild conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed to activate the carboxylic acid. ucl.ac.uk The reaction proceeds through an O-acylisourea intermediate, which is highly reactive and readily undergoes nucleophilic attack by an amine to form the desired amide. The primary byproduct of this reaction using DCC is dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.

A typical procedure involves stirring the this compound with the chosen amine and the carbodiimide reagent in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Table 1: Example of Carbodiimide-Mediated Amide Synthesis

| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |

|---|

An alternative, robust method for amide bond formation involves a two-step process: first, the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of this intermediate with an amine. jcsp.org.pkkhanacademy.org This method is particularly useful when dealing with less reactive amines.

The activation of this compound to its corresponding acyl chloride can be achieved using several common chlorinating agents. libretexts.orgchemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂) : This reagent is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. libretexts.orgchemguide.co.uk

Phosphorus Pentachloride (PCl₅) : This solid reagent reacts readily with carboxylic acids, producing the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct, which can be separated by distillation. libretexts.orglibretexts.org

Oxalyl Chloride ((COCl)₂) : Often used with a catalytic amount of DMF, this reagent provides a mild and efficient conversion to the acyl chloride.

Once the 6-phenylpyridazine-3-carbonyl chloride is formed, it is typically reacted in situ or after purification with the desired amine. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is often required to neutralize the HCl generated during the reaction. khanacademy.org

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Byproducts | Phase | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Liquid | Byproducts are gaseous, simplifying purification. chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | POCl₃(l), HCl(g) | Solid | Reaction is vigorous; POCl₃ must be removed. libretexts.org |

Reduction to Alcohols (e.g., using Lithium Tetrahydridoaluminate)

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (6-phenylpyridazin-3-yl)methanol. This transformation provides a key intermediate for further synthetic elaborations. Due to the stability of the carboxylic acid group, a powerful reducing agent is required.

Lithium tetrahydridoaluminate (LiAlH₄), also known as lithium aluminum hydride, is the reagent of choice for this reduction. chemguide.co.ukdocbrown.info It is a potent source of hydride ions (H⁻) and is capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), because LiAlH₄ reacts violently with water and other protic solvents. chemguide.co.ukdocbrown.info The initial reaction produces an aluminum alkoxide complex, which is then hydrolyzed in a separate aqueous workup step, often with dilute acid, to liberate the final alcohol product. chemguide.co.ukyoutube.com Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. docbrown.info

Introduction and Modification of the Phenyl Substituent

The presence and nature of the phenyl group at the 6-position are critical to the molecule's properties. Synthetic strategies must therefore address both its initial introduction and potential subsequent modifications.

The most common and direct method for introducing the phenyl substituent is by starting with a precursor molecule that already contains the phenyl group. The formation of the pyridazine ring is often achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. wikipedia.org For the synthesis of this compound, a suitable starting material would be a γ-ketoacid containing a phenyl group, such as 4-oxo-4-phenylbut-2-enoic acid. The reaction with hydrazine hydrate (N₂H₄·H₂O) leads to a cyclization and dehydration process, forming the pyridazine heterocycle with the phenyl group and the carboxylic acid precursor at the desired positions.

Once the this compound scaffold is assembled, the phenyl ring can be further functionalized through electrophilic aromatic substitution reactions, provided the reaction conditions are compatible with the pyridazine ring and the carboxylic acid group. Such modifications allow for the fine-tuning of the molecule's electronic and steric properties. Potential reactions include nitration, halogenation, or Friedel-Crafts acylation, although the pyridazine ring's electron-withdrawing nature can deactivate the phenyl ring towards these reactions.

Regioselective Synthesis and Control

Control of regiochemistry is paramount in the synthesis of unsymmetrically substituted pyridazines like this compound. The final arrangement of the phenyl and carboxyl groups is determined by the structure of the acyclic precursor.

The synthesis typically relies on the reaction between an unsymmetrical 1,4-dicarbonyl compound (or its equivalent) and hydrazine. wikipedia.org For instance, using 4-phenyl-4-oxobutanoic acid, the reaction with hydrazine will yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or other functional group manipulations are then required to introduce the double bond in the pyridazine ring and convert the functional group at the 3-position to a carboxylic acid. The inherent asymmetry of the starting ketoacid dictates the placement of the phenyl group relative to the newly formed heterocyclic ring, thus ensuring high regioselectivity. Modern methods, such as inverse electron demand Diels-Alder reactions, can also offer high levels of regiocontrol in the formation of the pyridazine core. organic-chemistry.org

Advanced Synthetic Techniques

Beyond classical condensation reactions, advanced synthetic methods are being developed to provide more efficient and versatile routes to substituted pyridazines. These techniques often involve transition metal-catalyzed cross-coupling reactions or novel cycloaddition strategies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. asianpubs.org This technique utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. nih.gov The synthesis of pyridazine derivatives has been shown to benefit from this technology, enabling the efficient construction of this important heterocyclic scaffold. asianpubs.orgasianpubs.org

While a specific microwave-assisted synthesis for this compound is not extensively detailed in the cited literature, analogous syntheses of substituted pyridazinones and other pyridazine derivatives provide a strong basis for a proposed synthetic route. asianpubs.org A plausible microwave-assisted approach could involve the condensation of a suitable β-aroylpropionic acid with hydrazine hydrate to form the corresponding 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. Subsequent aromatization and functional group manipulation, potentially involving oxidation of a methyl group at the 3-position to a carboxylic acid, could be significantly accelerated under microwave irradiation.

The key advantages of employing microwave assistance in the synthesis of this compound and its analogs would likely include:

Rapid Reaction Times: Microwave heating can reduce reaction times from hours to minutes. google.com

Higher Yields: Increased reaction rates and reduced side reactions can lead to improved product yields.

Improved Purity: The precise temperature control offered by modern microwave reactors can minimize the formation of impurities.

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

A hypothetical reaction scheme could involve the cyclization of a phenyl-substituted 1,4-dicarbonyl compound with a hydrazine derivative under microwave irradiation. The subsequent oxidation of a precursor group at the C3 position to the carboxylic acid could also be facilitated by microwave energy.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Pyridazine Derivatives

| Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| β-Arylpropionic acid, Hydrazine hydrate | Ethanol | 150 | 120 | 5-10 | >85 | asianpubs.org |

| 3-Chloropyridazine, Anthranilic acid | Methanol | 300 | 100 | 1-3 | >90 | asianpubs.org |

| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 500 | 150 | 4-8 | High | mdpi.com |

This table presents generalized conditions based on the synthesis of related pyridazine derivatives and is intended to be illustrative of a potential microwave-assisted synthesis of this compound.

Photoredox Catalysis (e.g., Visible Light-Driven Reactions)

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and sustainable means to generate reactive intermediates. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under ambient conditions. tandfonline.com While a direct photoredox-catalyzed synthesis of this compound has not been explicitly reported, the principles of this technology can be applied to propose feasible synthetic strategies.

One potential approach involves a visible-light-driven cross-coupling reaction to install the phenyl group at the 6-position of a pre-functionalized pyridazine-3-carboxylic acid derivative. For instance, a pyridazine bearing a halogen at the 6-position could undergo a photoredox-mediated coupling with a phenyl boronic acid or a similar organometallic reagent.

Another plausible strategy could involve the direct C-H functionalization of a pyridazine precursor. Recent advancements in photoredox catalysis have enabled the direct arylation of various heterocycles, offering a more atom-economical approach. Furthermore, visible-light-driven carboxylation reactions using CO2 as a C1 source are gaining prominence, suggesting a potential route to introduce the carboxylic acid functionality onto a 6-phenylpyridazine core. mdpi.com

The proposed photoredox-catalyzed synthesis would likely offer the following benefits:

Mild Reaction Conditions: Reactions are often performed at room temperature, tolerating a wide range of functional groups.

High Selectivity: Photoredox catalysis can offer high levels of chemo- and regioselectivity.

Sustainability: The use of visible light as a renewable energy source aligns with the principles of green chemistry.

A hypothetical reaction could be designed based on the coupling of a 6-halopyridazine-3-carboxylate ester with a phenyl radical precursor, generated via a photoredox cycle. Subsequent hydrolysis of the ester would yield the desired this compound.

Table 2: Key Components in a Proposed Visible-Light-Driven Synthesis

| Component | Example | Function |

| Photocatalyst | Iridium or Ruthenium complexes, Organic dyes (e.g., Eosin Y) | Absorbs visible light and initiates electron transfer |

| Light Source | Blue or White LEDs | Provides the energy for photocatalyst excitation |

| Substrates | 6-Halopyridazine-3-carboxylic acid ester, Phenylboronic acid or Phenylsilane | Precursors for the target molecule |

| Reductant/Oxidant | Amine or other sacrificial agent | Participates in the photoredox cycle |

| Solvent | Acetonitrile, DMF, DMSO | Solubilizes reactants and catalyst |

This table outlines the general components that would be necessary for a hypothetical photoredox-catalyzed synthesis of this compound, based on established principles of visible-light-driven reactions.

Derivatives and Analogs of 6 Phenylpyridazine 3 Carboxylic Acid

Structural Modifications and Design Rationales

The design of derivatives and analogs of 6-phenylpyridazine-3-carboxylic acid is a strategic process aimed at optimizing its molecular properties. The pyridazine (B1198779) ring itself has unique physicochemical characteristics, including a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug design. nih.gov Modifications to this core structure are intended to fine-tune these properties for specific applications.

One common modification involves the introduction of substituents at available positions on the pyridazine ring. For instance, the synthesis of 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid involves the introduction of a trifluoromethyl group and the formation of a pyridazinone, which can alter the electronic and steric profile of the molecule. google.com Another example is the preparation of 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, which introduces a reactive chloro group that can be further functionalized. google.com

The rationale behind such modifications often involves bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. researchgate.netmdpi.com The pyridazine core is considered a valuable scaffold in medicinal chemistry due to its wide range of biological activities. mdpi.com

| Modification | Precursor | Reagents/Conditions | Resulting Compound | Rationale/Application |

| Oxidation and Chlorination | 3-chloro-6-methylpyridazine | 1. Oxidant (e.g., KMnO4, K2Cr2O7), H2SO4; 2. POCl3 | 3,6-dichloropyridazine | Introduction of reactive sites for further functionalization. |

| Methoxylation | 6-chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol | 6-methoxypyridazine-3-carboxylic acid | To study the effect of an electron-donating group on the pyridazine ring. google.com |

| Amination | 3-chloro-6-phenylpyridazine | Hydrazine hydrate | 3-hydrazinyl-6-phenylpyridazine | Introduction of a nucleophilic group for further derivatization. |

For example, a series of 6-arylpyridazin-3(2H)-ones have been synthesized with various substituents on the aryl group. These syntheses often employ Suzuki coupling reactions to introduce substituted aryl groups at the 6-position of the pyridazine ring. researchgate.net While not directly modifying a pre-existing this compound, these studies provide insight into the tolerance for various phenyl substitutions in related structures.

The design rationale for these modifications is often to probe specific interactions with a biological target. For instance, introducing hydrogen bond donors or acceptors, or altering the electronic nature of the phenyl ring (e.g., with nitro or methoxy groups), can significantly impact binding affinity and biological activity. mdpi.com

| Substituent | Position on Phenyl Ring | Synthetic Approach | Rationale |

| 4-Fluoro | para | Suzuki coupling of a 4-fluorophenylboronic acid with a 6-chloropyridazine derivative. | To introduce an electron-withdrawing group and potential hydrogen bond acceptor. nih.gov |

| 4-Chloro | para | Reaction of a pyridazinone with p-chlorobenzaldehyde. nih.gov | To investigate the effect of a larger halogen on activity. |

| 4-Nitro | para | Reaction of 3-oxo-2-arylhydrazonopropanals with p-nitrophenylacetic acid. mdpi.com | To introduce a strong electron-withdrawing group. |

| 4-Methoxy | para | Starting from a 4-methoxyphenyl precursor in the synthesis of the pyridazine ring. | To study the effect of an electron-donating group. |

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and hydrazides. These transformations are crucial for creating derivatives with altered solubility, polarity, and ability to participate in hydrogen bonding. nih.govmasterorganicchemistry.comkhanacademy.org

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For example, pyridazine-3-carboxylic acid can be converted to its ethyl ester by refluxing with ethanol and sulfuric acid. blumberginstitute.org This modification can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

Amidation: The formation of amides is another key transformation. This is typically achieved by activating the carboxylic acid (e.g., by converting it to an acid chloride) and then reacting it with an amine. nih.govnih.gov A series of carboxamide derivatives bearing a phenylpyridazine core have been synthesized and evaluated for their biological activities. scispace.com Amides are important functional groups in many biologically active molecules due to their ability to act as both hydrogen bond donors and acceptors.

Bioisosteric Replacement: The carboxylic acid group can also be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or acyl sulfonamides. This strategy is often employed in drug design to improve pharmacokinetic properties or to alter the acidity of the molecule while maintaining its ability to interact with a biological target. drughunter.com

| Transformation | Reagents/Conditions | Resulting Functional Group | Rationale |

| Esterification | Alcohol (e.g., Ethanol), Acid catalyst (e.g., H2SO4) | Ester | Increase lipophilicity, potential for prodrug design. chem-soc.sigoogle.com |

| Amidation | 1. SOCl2 or other activating agent; 2. Amine | Amide | Introduce hydrogen bonding capabilities, modulate solubility and biological activity. khanacademy.orgguidechem.com |

| Hydrazide formation | Ester derivative, Hydrazine hydrate | Hydrazide | Serve as an intermediate for further heterocycle synthesis. blumberginstitute.org |

Synthesis of Related Heterocyclic Carboxylic Acids

The synthesis of structurally related heterocyclic carboxylic acids, such as pyridine and other pyridazine analogs, provides valuable comparative compounds for structure-activity relationship studies and can lead to the discovery of novel bioactive agents.

6-Phenylpyridine-3-carboxylic acid, also known as 6-phenylnicotinic acid, is a close structural analog of this compound where a CH group replaces one of the nitrogen atoms in the pyridazine ring. The synthesis of this and related analogs often involves the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring.

One approach to synthesizing substituted nicotinic acids involves the reaction of γ-butyrolactone with a methyl nicotinate derivative under alkaline conditions, followed by ring-opening, hydrogenation, halogenation, and amination/ring-closing steps. google.com Another general method involves the esterification of a pyridine carboxylic acid with an alcohol in the presence of an acid catalyst. google.com

The synthesis of conformationally restricted analogs of nicotinic acid derivatives has also been explored to create molecules with more defined three-dimensional shapes, which can be beneficial for selective interaction with biological targets. mdpi.com

A variety of other pyridazine carboxylic acid derivatives have been synthesized to explore the chemical space around this scaffold. These syntheses often start from simple precursors and build the pyridazine ring through condensation reactions. wikipedia.org

For example, 6-chloropyridazine-3-carboxylic acid is a key intermediate that can be synthesized by the oxidation of 3-chloro-6-methylpyridazine. google.com This intermediate can then be used to create a range of derivatives through nucleophilic substitution of the chlorine atom.

Another synthetic route involves the reaction of 1,4-dicarbonyl compounds with hydrazine to form the pyridazine ring. wikipedia.org For instance, reacting a γ-keto acid with hydrazine hydrate is a common method for preparing 4,5-dihydropyridazinone derivatives, which can be further modified. researchgate.net Furthermore, fused pyridazine systems, such as pyrido[3,4-c]pyridazines, can be synthesized from substituted pyridines or pyridazines, leading to more complex polycyclic structures. mdpi.com

Preparation of Complex Molecular Scaffolds Incorporating the Pyridazine Moiety

The inherent reactivity of the pyridazine ring, coupled with the functional handles provided by the phenyl and carboxylic acid substituents, allows for the strategic construction of more elaborate molecular frameworks. The carboxylic acid group can be readily converted into a variety of reactive intermediates, such as acid chlorides or carbohydrazides, which serve as key precursors for the annulation of additional heterocyclic rings.

Fused Heterocyclic Pyridazine Derivatives

The synthesis of fused pyridazine systems often leverages the transformation of the carboxylic acid moiety into a more reactive functional group capable of participating in cyclization reactions. A common and effective strategy involves the conversion of this compound to its corresponding carbohydrazide, 6-phenylpyridazine-3-carbohydrazide. This intermediate is a versatile precursor for the synthesis of a variety of fused heterocycles.

For instance, the reaction of 6-phenylpyridazine-3-carbohydrazide with various electrophilic reagents can lead to the formation of fused triazole, oxadiazole, or thiadiazole rings. The specific fused system obtained is dependent on the cyclizing agent employed.

| Reagent | Fused Heterocyclic System |

| Carbon disulfide | 1,3,4-Oxadiazole-2-thione |

| Isothiocyanates | 1,2,4-Triazole-3-thione |

| Acid chlorides/Anhydrides | 1,3,4-Oxadiazole |

| α-Halo ketones | 1,2,4-Triazine |

One notable application of this approach is the synthesis of pyridazino[4,5-d] liberty.edunih.govmdpi.comtriazolo[4,3-b]pyridazines. These complex tetracyclic systems are constructed by first forming a pyridazino[4,5-d]pyridazine core, which is then further elaborated. While direct synthesis from this compound is not extensively documented, analogous transformations of related pyridazine carbohydrazides provide a clear blueprint for such synthetic endeavors.

Furthermore, the phenyl group at the 6-position can influence the reactivity and regioselectivity of these cyclization reactions, and its electronic properties can be modulated to fine-tune the characteristics of the resulting fused systems.

Computational and Theoretical Studies

Molecular Modeling Approaches

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Protein-Ligand Interactions and Binding Affinity Prediction

Molecular docking studies on derivatives of pyridazine (B1198779) have been employed to understand their interactions with various protein targets. For instance, studies on pyridazine derivatives have shown their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2) nih.gov. These studies reveal detailed interactions at the atomic level, such as hydrogen bonds and hydrophobic interactions, which are crucial for the binding of the ligand to the active site of the protein. The binding affinity, often expressed as a docking score or binding energy, is a key metric obtained from these simulations that helps in ranking potential drug candidates. While specific docking studies on 6-Phenylpyridazine-3-carboxylic acid are not extensively documented in publicly available literature, the principles from studies on analogous compounds can be applied. For example, the pyridazine ring can act as a scaffold that positions other functional groups, like the phenyl ring and the carboxylic acid, to interact with specific amino acid residues in a protein's binding pocket.

To illustrate the type of data generated from such studies, a representative table of docking scores for hypothetical interactions of this compound with various protein targets is presented below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| p38 MAP Kinase | -7.9 | Met109, Gly110, Lys53 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.1 | Cys919, Asp1046, Phe1047 |

| Tumor Necrosis Factor-alpha (TNF-alpha) | -7.2 | Tyr59, Tyr151, Gly121 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies on similar compounds.

Identification of Potential Biological Targets

Inverse virtual screening, which involves docking a single ligand against a library of protein structures, is a powerful approach to identify potential new biological targets for a compound. For pyridazinone-based libraries, this method has been used to propose a variety of potential targets nih.gov. By docking this compound against a panel of known drug targets, it would be possible to generate a ranked list of proteins with which it is predicted to interact most strongly. This can guide experimental studies to validate these potential targets and explore new therapeutic applications for the compound.

Ligand Design and Optimization based on Docking Scores

The insights gained from molecular docking are invaluable for the rational design and optimization of new ligands. By analyzing the binding mode of a lead compound like a pyridazine derivative, medicinal chemists can identify opportunities to modify its structure to enhance its binding affinity and selectivity for a target protein. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, adding a suitable hydrophobic group to the ligand could lead to a more potent inhibitor. This iterative process of docking, synthesis, and biological testing is a cornerstone of modern drug discovery.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Pharmacophore models have been successfully developed for various classes of pyridazine derivatives. For example, a pharmacophore model for pyridazin-3-one derivatives as potent phosphodiesterase 4 (PDE4) inhibitors identified key features such as hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring actascientific.com. Similarly, a pharmacophore model for aminopyridazine derivatives acting as selective GABA-A receptor antagonists highlighted the importance of hydrophobic and aromatic features dovepress.com.

For this compound, a pharmacophore model could be generated based on a set of structurally similar and biologically active molecules. Such a model would define the spatial arrangement of features like the aromatic phenyl ring, the hydrogen bond accepting nitrogen atoms of the pyridazine ring, and the hydrogen bond donating and accepting carboxylic acid group. This model could then be used to screen large chemical databases to identify novel compounds with the desired biological activity.

A hypothetical pharmacophore model for this compound might include the following features:

| Pharmacophoric Feature | Corresponding Moiety |

| Aromatic Ring | Phenyl group |

| Hydrogen Bond Acceptor | Pyridazine nitrogen atoms |

| Hydrogen Bond Donor/Acceptor | Carboxylic acid group |

| Hydrophobic Center | Phenyl group |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR studies. Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activity.

3D-QSAR studies on pyridazin-3-one derivatives have successfully elucidated the molecular features required for their inhibitory activity against PDE4 actascientific.com. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For this compound and its analogs, a QSAR study could involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity against a specific target. The resulting QSAR model would provide valuable insights into the structural requirements for activity and guide the design of more potent derivatives. For instance, such a study might reveal that electron-withdrawing substituents on the phenyl ring increase activity, while bulky substituents on the pyridazine core decrease it.

Elucidation of Key Structural Features for Biological Activity

The biological potential of pyridazine derivatives is largely dictated by their specific structural characteristics. For this compound, the key features influencing its biological activity are the pyridazine ring, the phenyl substituent at the 6-position, and the carboxylic acid group at the 3-position.

The carboxylic acid group at the 3-position is a key functional group that can participate in several types of interactions. As a hydrogen bond donor and acceptor, it can form strong interactions with polar amino acid residues. Its acidic nature also means it can exist in a deprotonated (carboxylate) form at physiological pH, allowing for ionic interactions. The presence of a carboxylic acid moiety has been associated with various pharmacological activities in related heterocyclic compounds. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be applied based on studies of related pyridazine and carboxylic acid derivatives. nih.govnih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are critical in understanding interactions with biological targets and in mechanisms like corrosion inhibition. gsconlinepress.comresearchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule is absorbed, distributed, and transported in biological systems.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning techniques such as artificial neural networks (ANN) are used to build a predictive model. semanticscholar.org For example, a QSAR model for a series of pyridazine derivatives might reveal that increased hydrophobicity and a specific charge distribution on the pyridazine ring are correlated with higher biological activity. Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

| Descriptor Type | Examples | Relevance in Predictive Modeling |

| Electronic | HOMO/LUMO energies, Dipole moment | Electron-donating/accepting ability, Polarity |

| Steric | Molecular Weight, Volume | Size and shape constraints for binding |

| Hydrophobic | LogP | Membrane permeability, Distribution |

| Topological | Connectivity indices | Molecular branching and structure |

Intermolecular Interactions and Adsorption Phenomena

The way molecules of this compound interact with each other and with surfaces is crucial for understanding its solid-state properties and its performance in applications like corrosion inhibition.

Hirschfeld Surface Analysis

The analysis involves mapping properties onto a surface that separates a molecule from its neighbors in a crystal. The key outputs of this analysis include:

dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds. These are typically visualized as red spots on the surface.

For a molecule like this compound, the following interactions would be expected to be prominent:

H···H Contacts: These are generally the most abundant type of contact, arising from the numerous hydrogen atoms on the phenyl and pyridazine rings. nih.gov

O···H/H···O Contacts: These are indicative of hydrogen bonding, which would be expected to be significant due to the carboxylic acid group.

C···H/H···C Contacts: These represent C-H···π interactions, which are important for the packing of aromatic systems. nih.gov

N···H/H···N Contacts: These can also contribute to hydrogen bonding, involving the nitrogen atoms of the pyridazine ring.

The relative contributions of these interactions can be quantified from the fingerprint plots, providing a detailed picture of the forces holding the crystal together.

| Interaction Type | Description | Expected Contribution |

| H···H | Interactions between hydrogen atoms | High |

| O···H/H···O | Hydrogen bonding involving the carboxylic acid group | Significant |

| C···H/H···C | C-H···π interactions | Moderate |

| N···H/H···N | Hydrogen bonding involving the pyridazine nitrogen atoms | Moderate |

Computational Studies on Adsorption Mechanisms (e.g., Corrosion Inhibition)

Pyridazine derivatives have been investigated as potential corrosion inhibitors for metals like steel in acidic environments. gsconlinepress.comresearchgate.netresearchgate.net Computational studies, particularly those using Density Functional Theory (DFT), are employed to understand the mechanism of adsorption of these inhibitors onto the metal surface.

These studies typically involve calculating various quantum chemical parameters for the inhibitor molecule, such as:

EHOMO and ELUMO: A high EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests an ability to accept electrons from the metal. eurjchem.com

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies higher reactivity and can lead to better inhibition efficiency. researchgate.net

Dipole Moment (μ): A higher dipole moment can favor the accumulation of the inhibitor on the metal surface. gsconlinepress.com

Global Hardness (η) and Softness (σ): Soft molecules, which have a low hardness, are generally more reactive and can be more effective inhibitors. gsconlinepress.com

The adsorption of this compound onto a metal surface is proposed to occur through the interaction of the π-electrons of the aromatic rings and the lone pair electrons of the nitrogen and oxygen atoms with the metal surface. The phenyl group can enhance the adsorption through π-π interactions with the surface. The carboxylic acid group can also participate in the adsorption process.

| Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO | High value indicates better electron-donating ability |

| ELUMO | Low value indicates better electron-accepting ability |

| Energy Gap (ΔE) | Small value suggests higher reactivity |

| Dipole Moment (μ) | High value can enhance accumulation on the surface |

| Global Softness (σ) | High value indicates higher reactivity |

In Silico ADME and Druglikeness Predictions

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used to predict these properties and to evaluate a compound's "druglikeness." nih.govmdpi.com

For this compound, a number of ADME parameters and druglikeness rules can be predicted using computational tools.

Druglikeness Rules:

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate druglikeness and to determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:

Molecular weight ≤ 500 Da

LogP ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Veber's Rule: This rule suggests that good oral bioavailability is more likely for compounds with:

Number of rotatable bonds ≤ 10

Topological Polar Surface Area (TPSA) ≤ 140 Ų

Predicted ADME Properties:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess how well the compound is absorbed from the gut. frontiersin.org

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding where the compound goes in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 enzymes, which are key for drug metabolism, can be predicted. mdpi.com

Excretion: Predictions can be made about the likely route of excretion, for example, through the kidneys.

Toxicity: In silico models can also predict potential toxicities, such as mutagenicity or cardiotoxicity. frontiersin.org

While a specific in silico ADME profile for this compound is not detailed in the available literature, based on its structure, it is likely to have favorable druglikeness properties. The presence of the carboxylic acid group will influence its polarity and absorption characteristics.

| ADME Parameter | Prediction Focus |

| A bsorption | Intestinal absorption, Caco-2 permeability |

| D istribution | Plasma protein binding, Blood-brain barrier penetration |

| M etabolism | Cytochrome P450 inhibition/substrate potential |

| E xcretion | Renal clearance |

| T oxicity | Mutagenicity, Cardiotoxicity |

Biological and Pharmacological Research Applications

In Vitro Biological Activity Profiling

The in vitro evaluation of 6-phenylpyridazine-3-carboxylic acid and its analogues has revealed a spectrum of biological activities, highlighting their potential as leads in drug discovery. These studies primarily involve screening against various microbial strains and cancer cell lines to determine their efficacy and mechanism of action at a cellular level.

Derivatives of the 6-phenylpyridazine core structure have been synthesized and systematically evaluated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi. The pyridazine (B1198779) nucleus is a key pharmacophore known to be present in compounds with a wide range of biological activities. ptfarm.plmdpi.com

Investigations into the antibacterial properties of this compound derivatives have shown varied levels of activity. Studies on related pyridazine compounds indicate that the core structure can contribute to antibacterial effects. ptfarm.pl For instance, a series of 6-substituted phenyl-tetrahydropyridazin-3-one derivatives, which share the 6-phenylpyridazine core, were synthesized and assessed for their antibacterial potential. ptfarm.pl These compounds were tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. ptfarm.pl While specific data for the parent carboxylic acid is limited, research on analogous structures like ruthenium complexes of pyridazine-3-carboxylic acid has demonstrated anti-biofilm activity against Pseudomonas aeruginosa PAO1, suggesting that the pyridazine moiety can be a valuable component in developing antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of Selected Pyridazine Derivatives

| Compound Type | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Staphylococcus aureus (Gram +) | Evaluated for antibacterial activity | ptfarm.pl |

| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Escherichia coli (Gram -) | Evaluated for antibacterial activity | ptfarm.pl |

| Ruthenium(II) complex with pyridazine-3-carboxylic acid | Pseudomonas aeruginosa PAO1 | 55% reduction in biofilm biomass at 1 mM | mdpi.com |

The antifungal potential of this chemical family has been more extensively documented. A study focused on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives demonstrated notable activity against several fungal pathogens. nih.gov These compounds were prepared from mucochloric acid and benzene and tested for their ability to inhibit mycelial growth. nih.gov The results indicated good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cercospora mandshurica. nih.gov Similarly, other research involving 6-substituted phenyl-tetrahydropyridazin-3-ones reported their evaluation for antifungal activity against strains such as Candida albicans and Aspergillus niger. ptfarm.pl The parent pyridazine-3-carboxylic acid ligand has been noted to exhibit weak to moderate biological activity on its own. mdpi.com

Table 2: In Vitro Antifungal Activity of 6-Phenylpyridazine Derivatives

| Compound/Derivative | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Gibberella zeae | Good antifungal activity | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Fusarium oxysporum | Good antifungal activity | nih.gov |

| 5-chloro-6-phenylpyridazin-3(2H)-one derivatives | Cercospora mandshurica | Good antifungal activity | nih.gov |

| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Candida albicans | Evaluated for antifungal activity | ptfarm.pl |

| 6-Substituted Phenyl-tetrahydropyridazin-3-ones | Aspergillus niger | Evaluated for antifungal activity | ptfarm.pl |

The pyridazine scaffold is also being explored for its potential against Mycobacterium tuberculosis. Research into 6-substituted phenyl-tetrahydropyridazin-3-one derivatives included screening for antitubercular activity against the H37Rv strain of M. tuberculosis. ptfarm.pl While detailed results for these specific compounds are part of broader research, the general class of pyridazine and pyrimidine carboxamides has been identified as a promising area for the development of novel antitubercular agents. nih.govresearchgate.net The synthesis of these compounds often involves the cyclocondensation of a β-aroyl propionic acid with hydrazine hydrate, followed by further chemical modifications. ptfarm.pl

The investigation of pyridazine derivatives as potential anticancer agents has yielded promising results. Studies show that compounds containing the 6-phenylpyridazine moiety can exhibit significant cytotoxic effects against various human cancer cell lines. nih.govmetu.edu.tr

Derivatives incorporating the 6-phenylpyridazine structure have demonstrated antiproliferative activity against a range of cancer cell types. For example, a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated against five human cancer cell lines. nih.gov These compounds showed notable activity against breast cancer (MCF-7), melanoma (SK-MEL-28 and B16-F10), lung cancer (A-549), and glioma (Hs-683) cell lines. nih.gov Another study highlighted that 3,6-disubstituted 1,2-pyridazine derivatives possess excellent antiproliferative activity toward human colon and lung cancer cell lines. metu.edu.tr Furthermore, related structures such as N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxicity against human liver carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines. mdpi.com One derivative, compound 5l , was identified as a potential lead structure due to its potent activity and lower toxicity to normal liver cells. mdpi.com

Table 3: Cytotoxic Activity of 6-Phenylpyridazine Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | MCF-7 | Breast Cancer | Evaluated for anticancer activity | nih.gov |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | SK-MEL-28 | Melanoma | Evaluated for anticancer activity | nih.gov |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines | A-549 | Lung Cancer | Evaluated for anticancer activity | nih.gov |

| 3,6-Disubstituted 1,2-Pyridazines | Colon Cancer Cell Lines | Colon Cancer | Excellent antiproliferative activity | metu.edu.tr |

| 3,6-Disubstituted 1,2-Pyridazines | Lung Cancer Cell Lines | Lung Cancer | Excellent antiproliferative activity | metu.edu.tr |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Comp. 5l) | HepG2 | Liver Carcinoma | IC₅₀ of 6.0 µM | mdpi.com |

| N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (Comp. 5l) | MDA-MB-231 | Breast Cancer | IC₅₀ of 7.0 µM | mdpi.com |

Anticancer Research

Mechanisms of Cellular Impact (e.g., Apoptosis Induction, Cell Cycle Modulation)

Direct studies detailing the impact of this compound on cellular apoptosis and cell cycle modulation are not extensively available. However, research on structurally related compounds indicates that the phenyl-heterocycle motif is a viable scaffold for developing agents with these cellular effects.

For example, a study on pyrazoline derivatives bearing a phenyl pyridazine core found that several compounds induced apoptosis in various cancer cell lines. nih.gov One notable derivative, compound 8k , exhibited significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 1.67 µM and was shown to induce apoptosis through the activation of caspase-3. nih.gov Another study on a phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439 , found that its cytotoxicity was due to arresting cell cycle progression in mitosis, which was followed by the induction of apoptosis. nih.gov Furthermore, a novel quinazoline-4-carboxylic acid derivative, compound 6e , was found to arrest the cell cycle in the G1 phase and induce apoptosis in MCF-7 cells. mdpi.com These findings suggest that the broader structural class to which this compound belongs has potential for modulating critical cellular processes like cell cycle and apoptosis.

Antiviral Investigations (e.g., against Influenza B, SARS-CoV-2 macrodomain, Nipah virus, Herpes, HIV)

While this compound has not been specifically identified as a potent antiviral agent against the listed viruses in the reviewed literature, its structural components—the carboxylic acid and pyridazine ring—are features found in various antiviral research compounds.

Influenza B: A molecular docking study explored the inhibitory potential of several tetrahydropyridazine-3-carboxylic acid derivatives against the Influenza B virus, suggesting that this chemical backbone could be a starting point for developing new anti-influenza candidates. orgchemres.org Other research has also identified various carboxylic acid derivatives as potential inhibitors of the influenza virus. mdpi.com

SARS-CoV-2 macrodomain: The carboxylic acid moiety is recognized as important for inhibiting the SARS-CoV-2 nsp3 macrodomain (Mac1), a viral enzyme that counteracts the host immune response. biorxiv.orgmdpi.com Research has shown that inhibitors incorporating a carboxylic acid group tend to have greater potency. biorxiv.org Although potent inhibitors have been developed, their activity did not always translate to a demonstrable antiviral effect in cellular models. nih.govnih.govresearchgate.net

Herpes Simplex Virus (HSV): Studies on 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally related to the compound of interest, have shown that they can inhibit the HSV-1 replicative cycle. nih.gov Certain derivatives exhibited antiviral activity against HSV-1 with EC50 values as low as 2.2 µM. researchgate.net

Human Immunodeficiency Virus (HIV): Carboxylic acid derivatives have been investigated as potential HIV-1 integrase inhibitors. mdpi.com However, one study on a nonpeptidic protease inhibitor, GRL007 , which contains a benzene carboxylic acid moiety, found that despite potent enzyme inhibition (Ki of 12.7 pM), it lacked antiviral activity in cell-based assays, likely due to poor cellular uptake. nih.gov

No specific investigations linking this compound to activity against Nipah virus were found in the reviewed research.

Other Reported Bioactivities

There is no direct evidence of the vasorelaxant properties of this compound. However, research into its derivatives is more conclusive. Studies have shown that 6-aryl-5-piperidino-3-hydrazinopyridazines, which are structurally related to the well-known vasodilator hydralazine, exhibit concentration-dependent vasorelaxant effects on rat aortic rings. nih.gov The potency of these new hydrazinopyridazine compounds was found to be greater than that of hydralazine. nih.gov Other pyridazin-3-one derivatives have also been synthesized and shown to possess superior vasorelaxant activity. nih.gov

While direct studies on the anti-inflammatory effects of this compound are scarce, a novel 3-amino-6-phenylpyridazine derivative was developed and shown to possess antineuroinflammatory properties. nih.gov This compound selectively blocks the increased production of interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and nitric oxide (NO) by activated glial cells, which are hallmarks of neurodegenerative disease pathology. nih.gov This indicates that the 6-phenylpyridazine scaffold can be a foundation for developing anti-inflammatory agents.

Specific studies measuring the antioxidant capacity of this compound were not identified in the reviewed literature. In general, various carboxylic acids and their derivatives have been investigated for their antioxidant potential, but data for this specific compound is not available. nih.govmdpi.com

Neurotropic Activity

Functionally substituted pyridines and related heterocycles are recognized for their potential biological activities, including neurotropic properties. biosynth.comresearchgate.net Research into various pyridine and pyridazine derivatives has identified compounds with anticonvulsant and sedative effects. biosynth.comresearchgate.net For instance, studies on derivatives of 4-phenylpyridine-3-carboxylic acid, an isomer of the subject compound, have yielded molecules with anticonvulsant activity against seizures induced by corazole. biosynth.com These compounds were noted to act as psychological sedatives. biosynth.com While the broad class of pyridine carboxylic acid derivatives has been investigated for neurotropic activity, specific research detailing the neurotropic effects of this compound itself is not extensively covered in the available literature. researchgate.netnih.gov

Mechanistic Studies of Biological Action

Molecular Target Identification and Validation

The pyridazine-3-carboxylic acid scaffold has been utilized to identify inhibitors for specific molecular targets. A notable example is the identification of derivatives of 6-alkylaminopyridazine-3-carboxylic acid as inhibitors of the enzyme dopamine β-hydroxylase. nih.gov This enzyme is a key component in the biosynthesis of the neurotransmitter norepinephrine from dopamine. Its inhibition is a therapeutic strategy for conditions such as hypertension and heart failure. In this context, the molecular target, dopamine β-hydroxylase, was validated through in vitro testing of a series of synthesized derivatives based on the 6-pyridazine-3-carboxylic acid core. nih.gov

Receptor Binding and Enzyme Inhibition Mechanisms

The mechanism of action for derivatives of this compound has been explored through enzyme inhibition studies. A series of 6-alkylaminopyridazine-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against dopamine β-hydroxylase. nih.gov The study found that the nature of the substituent at the 6-position of the pyridazine ring played a crucial role in the inhibitory potency.

Among the tested compounds, 6-benzylaminopyridazine-3-carboxylic acid demonstrated the most potent inhibitory activity against dopamine β-hydroxylase, with its efficacy being comparable to that of fusaric acid, a known inhibitor of the enzyme. nih.gov The synthesis of these inhibitors involved reacting methyl 6-chloropyridazine-3-carboxylate with ammonia, followed by condensation with primary amines. nih.gov

Table 1: In Vitro Dopamine β-Hydroxylase Inhibitory Activity of 6-Substituted-pyridazine-3-carboxylic Acid Derivatives

| Compound | R Group (at position 6) | Inhibitory Activity (IC50) |

|---|---|---|

| Derivative 1 | -NH(CH₃) | Data not specified |

| Derivative 2 | -NH(C₂H₅) | Data not specified |

| Derivative 3 | -NH(CH₂C₆H₅) (benzylamino) | Most potent activity |

| Fusaric Acid | (Reference compound) | Potent inhibitory activity |

Data is based on a qualitative comparison mentioned in the study. nih.gov

Design and Optimization of Bioactive Derivatives

Lead Compound Identification and Development

The core structure of pyridazine-3-carboxylic acid serves as a valuable starting point, or lead structure, for the development of new bioactive agents. The systematic synthesis and testing of 6-alkylaminopyridazine-3-carboxylic acid derivatives for dopamine β-hydroxylase inhibition exemplifies this process. nih.gov In this research, the fundamental pyridazine-3-carboxylic acid moiety was the scaffold upon which various alkylamino side chains were introduced to explore structure-activity relationships and optimize inhibitory potency. nih.gov

In a related context, though with a modified core structure, derivatives of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been identified as having potential cardiotonic and vasorelaxant activities. researchgate.netnih.gov The pyridazinone core in these studies was highlighted as a "hit" for structural optimization to develop promising new vasorelaxants. researchgate.net This demonstrates how the broader phenyl-pyridazine framework is considered a viable lead for drug discovery efforts.

Pharmacological Applications in Medicinal Chemistry

The carboxylic acid group is a crucial functional group in drug design, often playing a key role in a molecule's pharmacophore by forming strong interactions with biological targets. wiley-vch.de The pyridazine nucleus itself is a recognized pharmacophore, and its derivatives are investigated for a wide array of therapeutic applications. The use of the 6-pyridazine-3-carboxylic acid scaffold to develop dopamine β-hydroxylase inhibitors is a prime example of its application in medicinal chemistry. nih.gov

Medicinal chemists often use established scaffolds like pyridazine carboxylic acid to create libraries of compounds for screening against various biological targets. nih.gov The ability to modify the core at different positions allows for the fine-tuning of a compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The development of novel carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid—is also an active area of research to improve the drug-like properties of lead compounds. wiley-vch.denih.gov The this compound structure represents a versatile platform for such medicinal chemistry explorations.

Coordination Chemistry and Material Science Applications

Ligand Properties of 6-Phenylpyridazine-3-carboxylic Acid

The coordinating behavior of this compound is dictated by its distinct functional groups, which can interact with metal centers in various ways.

Based on studies of analogous compounds, this compound is expected to act as a polydentate ligand. researchgate.net The most probable coordination mode involves the formation of a stable five-membered chelate ring. This occurs through bidentate chelation, where a metal ion binds to one of the nitrogen atoms of the pyridazine (B1198779) ring and an adjacent oxygen atom from the deprotonated carboxylate group. mdpi.com Pyridine dicarboxylic acids, a related class of compounds, are well-documented to form coordination polymers with transition metals by utilizing the ring nitrogen and carboxylate oxygen atoms. researchgate.net

The carboxylic acid and pyridazine nitrogen atoms are central to the binding capabilities of the ligand. Upon deprotonation, the carboxylate group provides a negatively charged oxygen donor that forms a strong bond with a positively charged metal ion. mdpi.com Simultaneously, one of the lone pairs of electrons on a pyridazine nitrogen atom can form a coordinate bond with the same metal center. mdpi.com

In studies involving the closely related pyridazine-3-carboxylic acid, spectroscopic analysis confirmed that the ligand binds to metal ions bidentately through the nitrogen donor of the pyridazine ring and one carboxylate oxygen. mdpi.com This dual-point attachment is crucial for forming stable chelate structures that are the foundation of more complex coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal conditions or at room temperature. Characterization is then performed using techniques such as single-crystal X-ray diffraction, IR spectroscopy, and thermal analysis.

While specific studies on gadolinium(III) complexes with this compound are not extensively documented, research on Gd(III) complexes with similar biomolecules like pyridoxine provides a model for understanding their potential structure and synthesis. For instance, a novel pyridoxine-based Gd(III) complex was synthesized and characterized, revealing key coordination features. nih.govresearchgate.net

In one such complex, formulated as [GdIII(pyr)2(H2O)4]Cl3 · 2 H2O, the Gd(III) ion is eight-coordinate, bonded to eight oxygen atoms. nih.gov These oxygen donors come from the alcohol and phenolate groups of two pyridoxine ligands and four water molecules. nih.gov The synthesis involved reacting the ligand with a gadolinium salt, followed by characterization using single-crystal X-ray diffraction to determine the molecular structure. nih.govsemanticscholar.org This highlights a preference for oxygen donors and a high coordination number for the large Gd(III) ion, a behavior that could be anticipated for complexes with this compound.

Table 1: Crystallographic Data for an Analogous Gd(III) Complex

| Parameter | [GdIII(pyr)2(H2O)4]Cl3 · 2 H2O semanticscholar.org |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| Coordination No. | 8 |

| Donor Atoms | 8 Oxygen atoms |

Data derived from a complex with pyridoxine, a related ligand.

The coordination chemistry of Zinc(II) with pyridine-carboxylate and amino acid ligands has been widely explored, offering a template for the behavior of this compound. Zinc(II) complexes are often synthesized by reacting a zinc salt, such as zinc acetate or zinc perchlorate, with the respective ligand in an aqueous or alcoholic solution. researchgate.netnih.gov

Characterization of these complexes reveals that Zn(II) can form stable chelates through nitrogen and oxygen donor atoms. nih.gov For example, in complexes with amino acids, five-membered chelate rings are commonly formed via coordination with the amino nitrogen and an oxygen from the deprotonated carboxyl group. nih.gov Depending on the ligands involved, Zn(II) can adopt various geometries, including distorted octahedral. ias.ac.in The resulting complexes are typically characterized by elemental analysis, NMR, and IR spectroscopy, with single-crystal X-ray diffraction providing definitive structural proof. nih.gov

Table 2: Synthesis and Characterization of Analogous Zn(II) Complexes

| Ligand | Synthesis Method | Resulting Geometry | Characterization |

|---|---|---|---|

| N-(furan-2-ylmethyl)-2-pyridinecarboxamide | Reaction of Zn(ClO4)2 with ligand in ethanol ias.ac.in | Distorted Octahedral ias.ac.in | X-ray Crystallography, Spectroscopic Tools ias.ac.in |

| Proteinogenic Amino Acids | Reaction of ZnO with amino acids in water nih.gov | Five-membered chelates nih.gov | 1H NMR, Elemental Analysis, X-ray Diffraction nih.gov |

Data derived from complexes with related pyridine-carboxamide and amino acid ligands.

Research on Copper(II) complexes with a closely related derivative, 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid (HPDC), provides direct insight into the potential structures formed with this compound. Two new Cu(II) complexes using this ligand have been synthesized and characterized. tandfonline.comresearchgate.net

One complex, Cu(PDC)2·H2O, exhibits a zero-dimensional structure where the metal center is coordinated to the ligand. tandfonline.comresearchgate.net A second complex, {[Cu(1,3-BIP)(PDC)(NO3)]·2H2O}n, forms a one-dimensional ring structure. tandfonline.comresearchgate.net The synthesis of these compounds involved reacting the ligand with a Cu(II) salt. tandfonline.comresearchgate.net Characterization via single-crystal X-ray diffraction revealed the precise coordination environment and molecular architecture. tandfonline.comresearchgate.net Such studies on analogous pyridazine carboxyl derivatives demonstrate the capacity of these ligands to create diverse structural motifs, from discrete molecules (0D) to extended chains (1D), often further linked by hydrogen bonding to form 3D supramolecular frameworks. tandfonline.comresearchgate.net

Table 3: Structural Features of an Analogous Cu(II) Complex

| Complex | Dimensionality | Key Structural Feature |

|---|---|---|

| Cu(PDC)2·H2O tandfonline.comresearchgate.net | 0D Molecule | Forms a 3D supramolecular framework via hydrogen bonding. tandfonline.comresearchgate.net |

| {[Cu(1,3-BIP)(PDC)(NO3)]·2H2O}n tandfonline.comresearchgate.net | 1D Chain | Exhibits a one-dimensional ring structure. tandfonline.comresearchgate.net |

Data derived from complexes with 5-methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid.

Iridium(III) Complexes

Iridium(III) complexes are of particular interest due to their rich photophysical and photochemical properties, which are often tunable by the ligand environment. mdpi.comnih.gov Typically, the synthesis of such complexes involves the reaction of an iridium(III) precursor, such as iridium(III) chloride hydrate, with the desired ligand. mdpi.com The general synthetic route often proceeds through a chloro-bridged iridium dimer, which is subsequently reacted with other ligands to form the final monomeric complex. mdpi.com While specific studies on iridium(III) complexes with this compound are scarce, research on related phenylpyridine and pyridazine-based ligands indicates that such complexes would likely exhibit a distorted octahedral geometry. unimi.itresearchgate.net The coordination environment around the iridium(III) center would be saturated by the nitrogen and oxygen atoms of the this compound ligand, and potentially other ancillary ligands. nih.gov

Structural Elucidation of Metal Complexes

The precise determination of the three-dimensional structure and bonding within metal complexes is crucial for understanding their properties and potential applications.

Single Crystal X-ray Diffraction Analysis

For instance, a dinuclear gadolinium(III) complex incorporating the related 6-phenylpyridine-2-carboxylate anion has been characterized. mdpi.com The analysis revealed an eight-coordinated Gd(III) ion. mdpi.com Similarly, a trinuclear zinc(II) complex with 6-phenylpyridine-2-carboxylic acid was found to have a structure where the Zn(II) ions exhibit different coordination numbers, leading to a complex three-dimensional network. semanticscholar.org Ruthenium complexes with pyridazine-3-carboxylic acid have also been synthesized and their structures confirmed by SC-XRD analysis, showing the ligand binding to the metal ion in a bidentate fashion through a pyridazine nitrogen and a carboxylate oxygen. mdpi.com These examples highlight the diverse coordination modes that can be expected for metal complexes of this compound.

Table 1: Crystallographic Data for a Related Gd(III) Complex

| Parameter | [Gd2(L)4(Phen)2(H2O)2(DMF)2]·2H2O·2Cl |

| Chemical Formula | C88H80Cl2Gd2N12O14 |

| Formula Weight | 2002.02 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.234(2) |

| b (Å) | 13.567(3) |

| c (Å) | 15.678(3) |

| α (°) | 108.56(3) |

| β (°) | 98.78(3) |

| γ (°) | 101.23(3) |

| Volume (ų) | 2112.3(8) |

| Z | 1 |

| Data from a study on a dinuclear Gd(III) complex with 6-phenylpyridine-2-carboxylate anion (L), 1,10-phenanthroline (Phen), and N,N-dimethylformamide (DMF). mdpi.com |

Spectroscopic Characterization (IR, UV-Vis, NMR, Mass Spectrometry)

A suite of spectroscopic techniques is essential for characterizing metal complexes in various states.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the carboxylic acid group to the metal center. In a study of a Gd(III) complex with 6-phenylpyridine-2-carboxylic acid, the characteristic asymmetric and symmetric stretching vibrations of the COO⁻ group were observed at approximately 1619 cm⁻¹ and 1425 cm⁻¹, respectively, indicating coordination. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of iridium(III) complexes typically show intense bands in the UV region corresponding to π-π* transitions within the ligands, and broader, less intense bands in the visible region attributed to metal-to-ligand charge transfer (MLCT) transitions. unimi.it These MLCT bands are crucial for the photocatalytic and light-emitting properties of the complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. The coordination of a ligand to a metal center typically induces shifts in the NMR signals of the ligand's protons and carbons, providing information about the binding mode. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized complexes. mdpi.com

Catalytic Applications of Metal Complexes

The unique electronic and structural features of metal complexes with ligands like this compound make them promising candidates for various catalytic applications.

Photocatalytic Carbon Dioxide Reduction

The conversion of carbon dioxide into valuable chemical fuels using visible light is a significant area of research aimed at addressing climate change and energy demands. Iridium(III) complexes, in particular, have been extensively studied as photocatalysts for CO₂ reduction due to their ability to absorb visible light and initiate the necessary electron transfer processes. acs.orgresearchgate.net

While there are no specific reports on the use of iridium(III) complexes of this compound for this purpose, a dinuclear Gd(III) complex with the related 6-phenylpyridine-2-carboxylic acid has shown excellent catalytic activity for the photocatalytic reduction of CO₂ to carbon monoxide (CO) and methane (CH₄). mdpi.com After three hours of irradiation, this complex yielded 22.1 μmol/g of CO and 6.0 μmol/g of CH₄, with a selectivity for CO of 78.5%. mdpi.com This suggests that metal complexes of this compound could also be effective in this application.

Table 2: Photocatalytic CO₂ Reduction Activity of a Related Gd(III) Complex

| Product | Yield (μmol/g) after 3h | Selectivity (%) |

| CO | 22.1 | 78.5 |

| CH₄ | 6.0 | 21.5 |